molecular formula C20H18FNO3S B2578582 1-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropane-1-carboxamide CAS No. 2319717-51-4

1-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropane-1-carboxamide

Cat. No.: B2578582
CAS No.: 2319717-51-4
M. Wt: 371.43
InChI Key: KORSONSYQUAPIY-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a fluorophenyl group, and a furan-thiophene moiety

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene moieties can be oxidized under specific conditions.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the furan and thiophene moieties may interact with enzymes or receptors, leading to a biological response. The fluorophenyl group can enhance the compound’s binding affinity to its target, increasing its efficacy .

Comparison with Similar Compounds

Similar compounds include those with furan, thiophene, and fluorophenyl groups, such as 2-[2-(4-fluorophenyl)ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole . Compared to these compounds, 1-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts additional rigidity and potential for unique interactions with biological targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S/c21-14-5-3-13(4-6-14)20(9-10-20)19(24)22-12-15(23)17-7-8-18(26-17)16-2-1-11-25-16/h1-8,11,15,23H,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORSONSYQUAPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(S3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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